(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine structure and properties
(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine structure and properties
An In-Depth Technical Guide to (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine
Introduction
(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral synthetic intermediate of significant interest to the pharmaceutical and organic chemistry sectors. As a functionalized piperazine derivative, it serves as a versatile building block for the construction of complex, stereochemically defined molecules. The piperazine ring is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to influence physicochemical properties such as solubility and basicity, and to orient pharmacophoric groups correctly for target interaction.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The defining features of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine are its core piperazine heterocycle, the specific (R)-stereochemistry at the C-2 position, the two N-benzyl protecting groups, and the reactive chloromethyl functional group. The benzyl groups render the piperazine nitrogens unreactive towards many reagents and enhance the compound's solubility in organic solvents. The chloromethyl group at the chiral center is a key reactive site, enabling nucleophilic substitution reactions for chain extension and further molecular elaboration.
Caption: Chemical structure of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2225787-91-5 | [2] |
| Molecular Formula | C₁₉H₂₃ClN₂ | [2][3] |
| Molecular Weight | 314.86 g/mol | [2][3] |
| Appearance | Not specified (typically an oil or solid) | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.[4] | - |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is critical for its use in chiral drug synthesis. While specific proprietary methods may exist, a general and logical synthetic approach would originate from a commercially available chiral precursor. A plausible pathway involves the use of (R)-2-amino-3-chloropropan-1-ol.
Causality in Synthetic Design:
-
Chiral Pool Starting Material: Beginning with a readily available and inexpensive chiral molecule like an amino alcohol derivative preserves the desired stereochemistry from the outset.
-
Stepwise Annulation: The piperazine ring is constructed sequentially. The first step typically involves N-alkylation with a protected aminoethyl group, followed by deprotection and intramolecular cyclization to form the piperazine ring.
-
N-Protection: The secondary amines of the piperazine ring are protected with benzyl groups. This is crucial for two reasons: 1) It prevents unwanted side reactions at the nitrogen atoms during subsequent steps, and 2) It directs reactivity towards the chloromethyl group. Benzylation is often achieved using benzyl bromide or benzyl chloride in the presence of a mild base.
Illustrative Synthetic Workflow:
Caption: Generalized workflow for the synthesis of the target compound.
Reactivity and Application in Synthesis
The primary utility of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine lies in the electrophilic nature of the chloromethyl group. This functional group is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles.
Key Reactions:
-
Alkylation of Amines, Alcohols, and Thiols: The compound can be used to introduce the chiral dibenzylpiperazine moiety onto other molecules via reaction with primary/secondary amines, alcohols, or thiols.
-
Carbon-Carbon Bond Formation: Reaction with organometallic reagents or stabilized carbanions (e.g., malonates) allows for the extension of the carbon skeleton.
This reactivity makes it a valuable intermediate for building the core structures of complex pharmaceutical agents where the stereochemistry of the piperazine substituent is crucial for biological activity.[5]
Step-by-Step Protocol: Nucleophilic Substitution with a Phenol
This protocol is a representative example of how (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine can be utilized in a synthetic sequence.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired phenol (1.0 eq.) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Electrophile: Dissolve (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the flask containing the phenoxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ether.
Spectroscopic Characterization
While specific spectral data for this exact compound is not publicly available, its structure allows for the prediction of key signals in various spectroscopic analyses. These predictions are based on data from structurally similar piperazine derivatives.[6][7][8]
-
¹H NMR:
-
Aromatic Protons: Multiple peaks would be expected in the range of δ 7.2-7.5 ppm, corresponding to the protons of the two benzyl groups.
-
Benzyl CH₂: Signals for the benzylic methylene protons (N-CH₂-Ph) would likely appear as distinct singlets or AB quartets in the range of δ 3.5-4.5 ppm.
-
Piperazine Ring Protons: A complex series of multiplets would be observed between δ 2.0-3.5 ppm, corresponding to the diastereotopic protons of the piperazine ring.
-
Chloromethyl Group (CH₂Cl): The protons of the chloromethyl group attached to the chiral center are expected to appear as a multiplet (typically a doublet of doublets) around δ 3.6-3.8 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals would be present in the δ 125-140 ppm region.
-
Benzylic and Piperazine Carbons: Multiple signals would be found in the δ 45-65 ppm range.
-
Chloromethyl Carbon: The carbon of the CH₂Cl group would likely appear around δ 45-50 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C-N stretching: Bands in the 1100-1350 cm⁻¹ region.[7]
-
C-Cl stretching: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine should be consulted before handling. However, based on related piperazine compounds, the following general precautions should be observed:[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine stands out as a highly valuable chiral intermediate in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its chloromethyl group, provides a reliable and efficient route for the synthesis of enantiomerically pure, complex molecules. For drug development professionals, this compound represents a key building block for accessing novel chemical entities with potentially improved pharmacological profiles.
References
-
Cytokine Pharmasciences. (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. [Link]
-
Wikipedia. Piperazine. [Link]
-
PubChem. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). [Link]
-
MDPI. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
Ciavolella, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 22. [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
- Google Patents. (2003).
-
Zhang, M., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. (2018). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 24225-89-6|1,4-Dibenzyl-2-(chloromethyl)piperazine|BLD Pharm [bldpharm.com]
- 4. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
